N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring is functionalized with an isonicotinoyl group through a nucleophilic substitution reaction This intermediate is then reacted with oxalyl chloride to introduce the oxalamide moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand. Purification steps such as recrystallization or chromatography would be essential to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in treatments for various diseases.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl isobutyramide
- 1’-isonicotinoyl-N-(2-methoxyethyl)-1,4’-bipiperidine-3-carboxamide
Uniqueness
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its trifluoroethyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c17-16(18,19)10-22-14(25)13(24)21-9-11-3-7-23(8-4-11)15(26)12-1-5-20-6-2-12/h1-2,5-6,11H,3-4,7-10H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZBQCZWLVHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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